Product packaging for Cyclopropanesulfonamide(Cat. No.:CAS No. 154350-28-4)

Cyclopropanesulfonamide

Cat. No.: B116046
CAS No.: 154350-28-4
M. Wt: 121.16 g/mol
InChI Key: WMSPXQIQBQAWLL-UHFFFAOYSA-N
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Description

Overview of Cyclopropanesulfonamide's Significance in Chemical Biology Research

The significance of this compound in chemical biology lies in its utility as a versatile scaffold for the design of bioactive molecules. The cyclopropyl (B3062369) group, with its rigid and strained nature, offers a way to explore chemical space with unique three-dimensional structures. This can lead to enhanced binding affinity and selectivity for biological targets. The sulfonamide group, a well-established pharmacophore, provides hydrogen bonding capabilities crucial for molecular recognition.

In chemical biology, which focuses on creating new chemical tools to study and manipulate biological systems, this compound derivatives are being explored for various applications. ukri.org These include their use as building blocks in the synthesis of more complex molecules and as potential bioactive compounds with antimicrobial, antiviral, and anticancer properties. The development of these novel chemical tools is essential for exploring previously inaccessible areas of chemical and biological space. ukri.org

Historical Context and Evolution of this compound Research

The journey of this compound research is intertwined with the broader history of sulfonamide drugs, which began in the early 20th century with the discovery of their antibacterial properties. While early research focused on simpler sulfonamide structures, the quest for novel therapeutic agents with improved properties has led to the exploration of more complex derivatives.

The incorporation of the cyclopropyl moiety into drug candidates is a more recent trend, driven by its ability to confer desirable pharmacological properties. researchgate.net The U.S. Food and Drug Administration approved 18 new drugs containing a cyclopropyl group between 2012 and 2018. researchgate.net This highlights the growing appreciation for the unique attributes of this structural motif in drug design. The synthesis of this compound itself and its use as a building block have become more common as synthetic methodologies have advanced. researchgate.net

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is vibrant and expanding, with a significant focus on its application in medicinal chemistry, particularly in the development of targeted cancer therapies.

A major emerging trend is the design of this compound derivatives as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govdovepress.com Specifically, research has focused on overcoming drug resistance in non-small cell lung cancer (NSCLC). nih.govdovepress.comtandfonline.comnih.gov Mutations in the epidermal growth factor receptor (EGFR), such as the C797S mutation, can render existing therapies ineffective. nih.govdovepress.comtandfonline.com Several recent studies have reported the design and synthesis of novel this compound derivatives that can effectively inhibit these resistant EGFR mutants. nih.govdovepress.comtandfonline.comnih.gov

For instance, one study identified a compound, labeled 5d , which demonstrated potent inhibitory activity against EGFR triple mutations (L858R/T790M/C797S and del19/T790M/C797S). dovepress.comtandfonline.comnih.gov This compound was shown to induce cell cycle arrest and apoptosis in cancer cells. tandfonline.comnih.gov Another study highlighted a different derivative, 8l , with excellent inhibitory activity against the same resistant cell lines. nih.gov These findings underscore the potential of the this compound scaffold in developing next-generation cancer therapeutics. dovepress.com

Beyond cancer, the unique properties of this compound are being leveraged in other areas of chemical biology. The development of sulfonyl exchange chemistry, for example, is expanding the range of biological targets that can be covalently modified, offering new avenues for drug discovery. rsc.org

Detailed Research Findings

Recent research has yielded promising data on the efficacy of this compound derivatives. The tables below summarize key findings from studies on EGFR inhibitors.

Inhibitory Activity of this compound Derivatives Against Resistant EGFR Mutants
CompoundTargetIC50 (nM)Reference
Compound 5dEGFRL858R/T790M/C797S1.37 ± 0.03 dovepress.com
Compound 5dEGFRdel19/T790M/C797S1.13 ± 0.01 dovepress.com
Compound 8lBaF3-EGFRL858R/T790M/C797S1.2 nih.gov
Compound 8lBaF3-EGFRC797S/Del19/T790M1.3 nih.gov
Compound 18jEGFR19del/T790M/C797S15.8 acs.org
Compound 18jEGFRL858R/T790M/C797S23.6 acs.org
Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines
CompoundCell LineIC50 (nM)Reference
Compound 5dBAF3-EGFRL858R/T790M/C797S18 dovepress.com
Compound 5dBAF3-EGFRdel19/T790M/C797S25 dovepress.com
Compound 8hH197513 nih.gov
Compound 8hPC919 nih.gov
Compound 18jBa/F3-EGFRL858R/T790M/C797S36 acs.org
Compound 18jBa/F3-EGFR19del/T790M/C797S52 acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2S B116046 Cyclopropanesulfonamide CAS No. 154350-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSPXQIQBQAWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934977
Record name Cyclopropanesulfonamide
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Molecular Weight

121.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154350-29-5, 154350-28-4
Record name Cyclopropanesulfonamide
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Record name Cyclopropanesulfonamide
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Record name Cyclopropanesulfonamide
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Synthetic Methodologies and Chemical Transformations of Cyclopropanesulfonamide

Advanced Synthetic Strategies for Cyclopropanesulfonamide and its Derivatives

The synthesis of cyclopropanes, particularly those with functional groups, has been extensively researched, employing methods like Simmons-Smith cyclopropanation and transition metal-catalyzed carbene insertion. nih.gov Modern approaches often focus on divergent syntheses from bifunctional precursors to create a diverse range of derivatives. nih.govnih.gov

A practical and high-yielding three-step synthesis for this compound and its 1-substituted derivatives commences with the readily available 3-chloropropanesulfonyl chloride. thieme-connect.deresearchgate.net This method avoids the need to isolate intermediates, making it highly efficient. google.com

The general sequence is as follows:

Sulfonamide Formation : 3-Chloropropanesulfonyl chloride reacts with an amine, such as ammonia (B1221849) or tert-butylamine (B42293), to produce the corresponding N-substituted-3-chloropropylsulfonamide. thieme-connect.degoogle.com For instance, reaction with excess ammonia yields 3-chloropropylsulfonamide in high yield (93%), while reaction with tert-butylamine in toluene (B28343) provides N-tert-butyl-(3-chloro)propyl sulfonamide. thieme-connect.degoogle.com

Cyclization : The resulting 3-chloropropylsulfonamide undergoes intramolecular cyclization. This is typically achieved by treating the compound with a strong base like n-butyllithium. thieme-connect.degoogle.com The base facilitates a double lithiation at the sulfonamide nitrogen and the alpha-carbon, creating a dianion that cyclizes to form the this compound ring structure upon warming. thieme-connect.de

Deprotection (if necessary) : If a protecting group like tert-butyl is used, it is subsequently removed. While trifluoroacetic acid has been used, modern protocols favor formic acid for environmental and practical reasons, affording the final this compound product with purities often exceeding 99%. google.com

This methodology is scalable and allows for the introduction of various substituents at the 1-position of the cyclopropyl (B3062369) ring. thieme-connect.de

Table 1: Key Steps in the Three-Step Synthesis of this compound

StepDescriptionReagents/ConditionsProductTypical Yield
1Sulfonamide Formation3-Chloropropanesulfonyl chloride, Amine (e.g., NH₃, tert-butylamine), Solvent (e.g., THF, Toluene)N-substituted-3-chloropropylsulfonamide93-99% thieme-connect.de
2Intramolecular Cyclizationn-Butyllithium, THF, -78°C to room temperatureN-substituted this compoundNot specified
3DeprotectionFormic acid, 70-90°CThis compoundOverall 70-75%

The synthesis of sulfonamides, including this compound, can be achieved through methods involving organometallic reagents. organic-chemistry.org These approaches offer a direct route to installing the sulfonamide functionality.

One strategy involves the reaction of organometallic species, such as Grignard reagents (RMgX) or organolithium compounds (RLi), with a sulfur dioxide surrogate like DABSO (DABCO-bis(sulfur dioxide)). organic-chemistry.orgorganic-chemistry.org This reaction forms a metal sulfinate intermediate. organic-chemistry.org The intermediate can then be treated with thionyl chloride to generate a sulfinyl chloride, which is subsequently trapped in situ with an amine to yield the desired sulfonamide. organic-chemistry.org This one-pot process is efficient, accommodating a wide range of organometallic reagents and nitrogen nucleophiles. organic-chemistry.org

Another approach utilizes sulfamoyl inner salts. While the direct application to this compound is a specialized area, the general principle involves the reaction of these salts with nucleophiles. More commonly, sulfamoyl chlorides are activated, for instance by a silyl (B83357) radical via photocatalysis, to undergo reactions like hydrosulfamoylation with olefins. organic-chemistry.org

Furthermore, the generation of a cyclopropyl organometallic species is a key step in derivatization. For example, a sulfoxide-magnesium exchange can create a cyclopropyl Grignard reagent. nih.govnih.gov This reactive intermediate can then be trapped with various electrophiles, enabling the synthesis of diverse cyclopropane (B1198618) derivatives. nih.gov This method has been successfully used in Negishi cross-coupling reactions to attach aromatic or heteroaromatic rings directly to the cyclopropane scaffold. nih.govimperial.ac.uk

Divergent synthesis provides an efficient strategy for generating a library of structurally related compounds from a single, versatile precursor. nih.govresearchgate.net In the context of cyclopropanesulfonamides, this approach starts with a bifunctional cyclopropane scaffold, which allows for orthogonal derivatization. nih.govnih.gov

A notable example involves the use of (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate as a scaffold, prepared via a cobalt-catalyzed cyclopropanation. nih.govnih.govresearchgate.net This precursor contains both an ester and a sulfide (B99878) group, which can be modified independently.

Key transformations include:

Ester Functionalization : The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to various amides through amidation reactions. nih.govnih.gov

Sulfide Functionalization : The sulfide can be selectively oxidized to a sulfoxide (B87167) or a sulfone. imperial.ac.uk The sulfoxide is particularly useful as it can undergo a sulfoxide-magnesium exchange to form a cyclopropyl Grignard reagent. nih.govnih.gov This organometallic intermediate can then be functionalized by trapping with a wide array of electrophiles, such as N,N-dimethylformamide (to yield an aldehyde) or a boronic ester. nih.gov It also participates in palladium-catalyzed Negishi cross-coupling reactions to install aryl groups. nih.gov

This divergent approach allows for the creation of diverse cyclopropane-containing fragments and lead-like compounds suitable for drug discovery. nih.govimperial.ac.uk

Achieving stereocontrol in the synthesis of cyclopropane rings is crucial, as the spatial arrangement of substituents significantly impacts biological activity. Several methods have been developed for the stereoselective synthesis of cyclopropane derivatives.

One established method is the Simmons-Smith reaction, which uses a zinc-copper couple and a diazo compound to form the cyclopropane ring with good stereochemical control. Another powerful technique is the transition metal-catalyzed insertion of a carbene into an alkene using diazo compounds. nih.gov For instance, a highly stereoselective intramolecular cyclopropanation of vinylogous carbamates has been developed using Cu(acac)₂ as a catalyst to construct nitrogen-substituted donor-acceptor cyclopropanes (N-DACs). rsc.org

More recently, an I(I)/I(III)-catalysis platform has been leveraged for the fluorinative ring contraction of bicyclobutanes, yielding cis-α,α-difluorinated cyclopropanes with high stereoselectivity (up to >20:1 cis:trans). acs.org This method is compatible with sulfone functionalities, demonstrating its utility in preparing complex cyclopropane structures. acs.org The use of chiral auxiliaries in these reactions can lead to enantiomerically pure products. acs.org Furthermore, Lewis acid-promoted cascade reactions of cyclopropenes provide a unified and stereoselective route to various cyclic ethers and lactones, proceeding through a transient donor-acceptor cyclopropane intermediate. rsc.org

Table 2: Comparison of Stereoselective Cyclopropanation Methods

MethodKey Reagents/CatalystKey FeatureTypical Substrate
Simmons-Smith ReactionZn-Cu couple, Diazo compoundGood stereochemical control. Alkene
Intramolecular Carbene InsertionCu(acac)₂Highly stereoselective for N-DACs. rsc.orgVinylogous carbamate
Fluorinative Ring ContractionI(I)/I(III) catalyst, HF sourceHigh cis-selectivity for α,α-difluorocyclopropanes. acs.orgBicyclobutane
Lewis Acid-Promoted CascadeBi(OTf)₃Stereoselective access to THF/THP derivatives. rsc.orgω-hydroxy cyclopropene

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, represent a highly efficient approach in synthetic chemistry. nih.gov While direct MCRs for the core this compound structure are not widely reported, MCRs are extensively used to synthesize complex derivatives that may incorporate this moiety. smolecule.com

For example, complex heterocyclic systems fused to or containing a sulfonamide group can be assembled via MCRs. The Povarov reaction, a diasteroselective MCR, has been used to prepare dihydroisoindolo[2,1-a]quinolin-11-ones in deep eutectic solvents (DESs), where the solvent also acts as the catalyst. preprints.org Similarly, the Doebner reaction, another MCR, is used in the synthesis of quinoline (B57606) derivatives. mdpi.com

The general principle involves combining starting materials like an amine, a carbonyl compound, and a third component (e.g., a cyanide salt in the Strecker reaction or a boronic acid in the Petasis reaction) in one pot. mdpi.com A sulfonamide could be introduced as one of the starting components or be present on one of the reactants to generate the final complex molecule incorporating the this compound unit. smolecule.com

Functional Group Interconversions and Derivatization Studies of this compound

Functional group interconversion (FGI) is the process of converting one functional group into another through reactions like substitution, oxidation, or reduction. imperial.ac.ukdeanfrancispress.com It is a fundamental tactic in organic synthesis.

For this compound and its derivatives, FGI allows for the modification of the core structure to access a wider range of analogues. The sulfonamide group itself is robust, but functional groups elsewhere on the molecule can be readily transformed.

Common interconversions include:

Reduction of Esters and Amides : An ester group on a cyclopropane ring can be reduced to a primary alcohol using a reagent like lithium aluminum hydride (LiAlH₄). imperial.ac.uk Amides can be reduced to amines. imperial.ac.uk

Oxidation of Alcohols : A primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the reagents used. slideshare.net

Conversion to Halides : Alcohols can be converted to alkyl halides, which are excellent leaving groups for subsequent nucleophilic substitution reactions. vanderbilt.edu

Nitrile and Azide (B81097) Chemistry : Halides or sulfonate esters can be displaced by cyanide or azide anions to introduce nitriles and azides, respectively. vanderbilt.edu These groups can be further reduced to primary amines. vanderbilt.edu

A significant development is the direct photocatalytic conversion of carboxylic acids to sulfones, sulfinates, and sulfonyl halides in a single step, which represents a powerful FGI for creating sulfur-containing functional groups. rsc.org Derivatization often involves generating a reactive intermediate, such as the previously mentioned cyclopropyl Grignard reagent, which can then react with a host of electrophiles to create new carbon-carbon or carbon-heteroatom bonds. nih.gov

Derivatization Techniques for Enhanced Analytical Detection

Chemical derivatization is a fundamental strategy employed to modify an analyte's structure, thereby enhancing its suitability for analytical detection. researchgate.netchromatographyonline.com For compounds like this compound, which may present challenges in direct analysis due to factors such as low volatility or poor detector response, derivatization can significantly improve analytical outcomes. libretexts.org The process involves converting a functional group within the molecule into a new group, or derivative, which possesses more favorable properties for a given analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). scribd.com

In the context of gas chromatography, derivatization is crucial for non-volatile compounds or those that are thermally unstable. libretexts.org The primary methods include silylation, acylation, and alkylation, which target active functional groups like amines and sulfhydryls. libretexts.org These reactions increase the volatility of the analyte, allowing it to be analyzed by GC. For instance, the addition of halogenated carbons through derivatization can significantly increase the detectability by an electron capture detector (ECD). scribd.com

For HPLC analysis, derivatization is often employed to enhance detection by UV-Visible or fluorescence detectors. libretexts.org This typically involves introducing a chromophore or fluorophore to the analyte. chromatographyonline.comlibretexts.org By reacting this compound with a suitable derivatizing agent, a product with high molar absorptivity or strong fluorescence can be generated, leading to improved sensitivity and selectivity in detection. libretexts.org Furthermore, derivatization can alter the polarity of a compound, which can be advantageous in reverse-phase HPLC by making the derivatized product more hydrophobic and thus more retentive. libretexts.org A one-pot derivatization and magnetic solid-phase extraction (MSPE) method has been shown to be effective for sulfonamides, streamlining sample preparation and enhancing detection sensitivity. nih.gov

Table 1: Common Derivatization Approaches

Technique Purpose Target Functional Groups Common Reagents
Silylation Increase volatility for GC Alcohols, Carboxylic acids, Amines, Sulfhydryls Trimethylsilyl (TMS) reagents
Acylation Improve stability and detector response Alcohols, Phenols, Amines Acetic anhydride, Trifluoroacetic anhydride
Alkylation Increase volatility, enhance ECD response Carboxylic acids, Alcohols, Sulfonamides, Thiols Pentafluorobenzyl bromide (PFB-Br)
Fluorescence Labeling Enhance sensitivity in HPLC-FLD Primary amines Fluorescamine, o-Phthalaldehyde (OPA)

| UV-Vis Labeling | Enhance sensitivity in HPLC-UV/Vis | Various | Reagents with conjugated aromatic moieties |

Chemical Derivatization in Flow Analysis

Flow analysis techniques benefit significantly from chemical derivatization to improve selectivity and sensitivity. mdpi.com The highly reproducible and precisely controlled environment of a flow system is particularly well-suited for derivatization reactions, including those that are rapid or involve unstable reagents or products. mdpi.com

A notable application in the analysis of sulfonamides is the use of online photochemical derivatization coupled with flow injection and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). nih.govresearchgate.net This method leverages phototransformation processes to generate distinct product profiles for different sulfonamides. nih.gov For example, geometric isomers like sulfamethoxazole (B1682508) (SMX) and sulfaisoxazole (SIX), which produce virtually identical mass spectra without derivatization, can be distinguished after online photolysis. nih.govresearchgate.net Under UV irradiation, SMX fragments into multiple major ions, while SIX's fragmentation pathway remains largely unchanged. nih.govresearchgate.net This online photochemical approach effectively extends the capabilities of single quadrupole MS detectors, providing more definitive identification of analytes. nih.gov This principle could be applied to this compound and its isomers to enhance their characterization in complex mixtures.

Derivatization for LC-MS/MS Analysis in Metabolomics

Metabolomics, the comprehensive study of small molecule metabolites, relies heavily on advanced analytical platforms like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov However, the vast chemical diversity and wide concentration range of metabolites pose significant analytical challenges. umich.edu Chemical derivatization offers a powerful solution to overcome many of these issues by improving the analytical performance of LC-MS. nih.govnih.gov

Derivatization can enhance the structural characterization of analytes in tandem MS. nih.gov While routinely used to improve analyte stability and ionization yields, specific derivatization reactions can be designed to yield more informative fragment ions, aiding in the unambiguous identification of metabolites. nih.gov For compounds that are difficult to retain on reverse-phase LC columns or that ionize poorly, derivatization can introduce hydrophobic moieties or readily ionizable groups. For instance, dansylation is a common technique that not only imparts fluorescence but also improves the ionization properties of amines and phenols for LC-MS analysis. chromatographyonline.com

For the analysis of sulfonamides, including potentially this compound, in complex biological matrices, derivatization can improve sensitivity and selectivity. nih.gov Methods combining derivatization with extraction techniques are often employed. nih.gov While many LC-MS/MS methods for sulfonamides aim for analysis without derivatization, this is often a compromise that can affect accuracy, especially for multiclass veterinary drug analysis. acgpubs.org Isotope dilution LC-MS methods provide high accuracy but can face challenges with the separation of analytes with close molecular weights, a problem that can sometimes be addressed through derivatization or chromatographic optimization. acgpubs.org

Oxidation of Sulfides to Sulfones and Sulfoxides

The oxidation of sulfides is a fundamental and convenient transformation in organosulfur chemistry for the synthesis of sulfoxides and sulfones. jchemrev.comjchemrev.com This process is central to the synthesis of this compound, which contains a sulfone group. Sulfoxides and sulfones are valuable compounds with wide applications. jchemrev.comdntb.gov.ua

The primary challenge in this oxidation is achieving selectivity. dntb.gov.ua While the complete oxidation of a sulfide to a sulfone is often straightforward, the controlled, partial oxidation to a sulfoxide can be more difficult to achieve without over-oxidation. dntb.gov.uaresearchgate.net However, for the synthesis of a sulfone like this compound, full oxidation is the desired outcome.

A variety of oxidizing agents and catalytic systems have been developed for this transformation. acsgcipr.org

Hydrogen Peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with catalysts. dntb.gov.ua Zirconium tetrachloride can catalyze the selective oxidation of sulfides to either sulfoxides or sulfones using H₂O₂. dntb.gov.ua

Halogen-based reagents and hypohalites can be used, though they may lead to by-products. jchemrev.com

Periodates , such as sodium meta-periodate (NaIO₄), are effective for selective sulfoxidation. jchemrev.comdntb.gov.ua

Iodosobenzene and Iodoxybenzoic acid (IBX) have been shown to be efficient oxidizing agents for sensitive sulfides. jchemrev.comresearchgate.net

Transition metal catalysts , in combination with oxidants like H₂O₂, are frequently employed to achieve efficient and selective oxidation. jchemrev.comdntb.gov.ua

To ensure the desired product, whether sulfoxide or sulfone, reaction conditions must be carefully controlled. acsgcipr.org For sulfoxide synthesis, this includes precise stoichiometry, controlled addition of the oxidant, and careful monitoring. acsgcipr.org For sulfone synthesis, stronger oxidizing conditions or stoichiometric excess of the oxidant are typically used. dntb.gov.ua

Table 2: Selected Oxidizing Systems for Sulfide Oxidation

Oxidant/Catalyst System Product Selectivity Reference
Hydrogen Peroxide (H₂O₂) / Zirconium tetrachloride Sulfoxide or Sulfone (controlled) dntb.gov.ua
Sodium meta-periodate (NaIO₄) Sulfoxide jchemrev.comdntb.gov.ua
Iodosobenzene Sulfoxide jchemrev.comresearchgate.net
Chromic acid-pyridine Sulfoxide (chemoselective) jchemrev.com

Catalytic Applications in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of complex organic molecules like this compound. Both transition metal catalysis and hypervalent iodine catalysis offer powerful strategies for constructing the key structural features of this compound.

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. diva-portal.orgmdpi.com For the synthesis of this compound, these catalytic methods are crucial for constructing the cyclopropane ring itself. nih.govresearchgate.net

The cyclopropanation of olefins using diazo compounds is a robust and atom-efficient approach catalyzed by various transition metals, including cobalt, rhodium, and copper. researchgate.net This method allows for the direct formation of the cyclopropane ring from readily available starting materials.

Furthermore, transition metal-catalyzed cross-coupling reactions provide a versatile means to install functionalized cyclopropane groups. nih.gov In these reactions, a cyclopropyl-containing coupling partner can act as either a nucleophile (e.g., an organometallic reagent) or an electrophile (e.g., a cyclopropyl halide) to form new C-C bonds. nih.gov The unique structural and bonding characteristics of the cyclopropane ring make it a more reactive C(sp³) substrate in many cross-coupling reactions compared to other saturated systems. nih.gov Catalysts based on palladium, nickel, and other transition metals are commonly employed for these transformations. mdpi.comuwindsor.ca

Table 3: Examples of Transition Metal-Catalyzed Reactions for Cyclopropane Synthesis

Reaction Type Catalyst System (Example) Description Reference
Cyclopropanation Cobalt, Rhodium, Copper Reaction of an olefin with a diazo compound to form a cyclopropane ring. researchgate.net
Cross-Coupling Palladium, Nickel Coupling of a cyclopropyl organometallic or halide with another organic partner. nih.gov

Hypervalent Iodine Catalysis in Conjugate Additions

Hypervalent iodine reagents have emerged as powerful, metal-free catalysts for a variety of organic transformations due to their stability, low toxicity, and unique reactivity. arkat-usa.orgutoledo.eduresearchgate.net One significant application is in catalyzing conjugate addition reactions, such as the aza-Michael addition of sulfonamides to α,β-unsaturated carbonyl compounds. arkat-usa.orgutoledo.edu This reaction is a valuable method for forming β-aminocarbonyl structures, which are important synthetic building blocks. researchgate.net

The catalytic cycle is initiated by the oxidation of a precursor, such as an iodoarene, to the active hypervalent iodine species. arkat-usa.orgresearchgate.net This active catalyst then coordinates to the carbonyl oxygen of an enone substrate, activating it for nucleophilic attack. arkat-usa.org The nitrogen atom of the sulfonamide then adds to the β-position of the activated enone in a conjugate fashion. arkat-usa.orgutoledo.edu A subsequent proton transfer releases the β-aminocarbonyl product and regenerates the active catalyst, allowing the cycle to continue. researchgate.net

This methodology represents an attractive alternative to traditional base- or transition metal-catalyzed aza-Michael reactions, which can suffer from functional group intolerance or concerns about residual toxic metals. arkat-usa.org The reaction has been shown to be effective for a range of sulfonamides, including those containing heteroaromatics and even the drug Celebrex. researchgate.net This catalytic system could therefore be a viable strategy for synthesizing N-substituted this compound derivatives through the conjugate addition of this compound to enones.

Asymmetric Synthesis Approaches

The development of asymmetric routes to chiral cyclopropanesulfonamides is crucial for accessing enantiopure compounds for various applications, including as building blocks in medicinal chemistry. Several strategies have been employed to control the stereochemistry of the cyclopropane ring during its formation.

One notable approach involves the asymmetric cyclopropanation of alkenes. For instance, the robust phase transfer catalysis has been utilized for the cyclopropanation of (E)-N-benzylideneglycine ethyl ester, which serves as a precursor to (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamides. rsc.org Detailed mechanistic studies, including the analysis of catalyst decomposition pathways and the use of computational models to predict stereoselectivity, have significantly improved the reliability of this method, yielding products with ≥99% enantiomeric excess (ee). rsc.org

Chiral metal complexes have also proven to be effective catalysts for enantioselective cyclopropanation. Chiral-at-metal rhodium(III) complexes have been successfully used to catalyze the reaction of sulfoxonium ylides with β,γ-unsaturated ketoesters. organic-chemistry.org This method affords optically pure 1,2,3-trisubstituted cyclopropanes in good yields and with excellent enantio- and diastereoselectivity. organic-chemistry.org The high degree of stereocontrol is attributed to the weak coordination between the chiral rhodium catalyst and the ketoester substrate. organic-chemistry.org Similarly, dirhodium complexes derived from adamantylglycine are effective for the cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes, producing trifluoromethyl-substituted cyclopropanes with high diastereoselectivity (>94%) and enantioselectivity (88–98% ee). organic-chemistry.org

Furthermore, chiral ligands play a pivotal role in inducing asymmetry. Bis-sulfonamide ligands, for example, have been employed in the enantioselective cyclopropanation of allylic alcohols. researchtrends.netacs.org In the presence of diethylzinc (B1219324) and diiodomethane (B129776) (the Simmons-Smith reaction), these chiral ligands effectively control the stereochemical outcome. researchtrends.net The addition of zinc iodide has been observed to enhance both the reaction rate and the enantiomeric excess of the resulting cyclopropyl product. acs.org

Another strategy involves the use of chiral auxiliaries. Although less direct for the synthesis of cyclopropanesulfonamides themselves, the principles are applicable. For example, enantiopure cyclic sulfinamides, which can be precursors to sulfonamides, have been synthesized through a diastereoselective SN2′ cyclization. nih.gov

The following table summarizes selected asymmetric synthesis approaches leading to chiral cyclopropane derivatives relevant to this compound synthesis.

Catalyst/LigandSubstrateReagentsProduct TypeStereoselectivity (ee/dr)
Phase Transfer Catalyst(E)-N-benzylideneglycine ethyl ester-(1R,2S)-1-amino-2-vinylcyclopropane derivative≥99% ee
Chiral Rh(III) Complexβ,γ-Unsaturated ketoesterSulfoxonium ylide1,2,3-Trisubstituted cyclopropaneup to 99% ee, >20:1 dr
Rh₂(R-PTAD)₄Styrene derivatives1-Aryl-2,2,2-trifluorodiazoethaneTrifluoromethyl-substituted cyclopropane88-98% ee, >94% ds
Bis-sulfonamideCinnamyl alcoholEt₂Zn, CH₂I₂2-Phenyl-3-(hydroxymethyl)cyclopropaneup to 89% ee
Copper(I)-bisoxazoline(E)-Alkenyl boronateTrifluorodiazoethane2-Substituted-3-(trifluoromethyl)cyclopropylboronateHigh

C-H Bond Activation and Functionalization in this compound Synthesis

Direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex molecules, including cyclopropanesulfonamides. nih.gov The C-H bonds of cyclopropanes, possessing sp²-like character, are more amenable to activation compared to typical sp³ C-H bonds. researchgate.net This has been exploited in various metal-catalyzed cross-coupling reactions.

Palladium-catalyzed C-H activation has been a prominent method. nih.govnih.govsnnu.edu.cn The use of directing groups is often crucial to achieve high reactivity and selectivity. nih.govresearchgate.net For instance, N-arylamide derivatives of cyclopropanecarboxylic acid can direct the palladium catalyst to a specific C-H bond, enabling cross-coupling with organoboron reagents. nih.gov This approach has been successfully applied to the enantioselective C-H activation of cyclopropanes, providing a route to cis-substituted chiral cyclopropane carboxylates which can be precursors to cyclopropanesulfonamides. nih.gov Tertiary alkylamines have also been utilized as directing groups for the enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes with aryl boronic acids. chemrxiv.org

Rhodium catalysis has also been extensively investigated for C-H functionalization. nih.govnih.gov Rhodium(III) catalysts are particularly effective due to the polar nature of the C-Rh(III) bond formed upon C-H activation, which allows for reaction with a variety of electrophiles. sioc-journal.cn These catalysts, often featuring cyclopentadienyl-type ligands, can mediate the amidation of C(sp²)–H bonds with reagents like this compound, although this is an example of the sulfonamide acting as a reagent rather than the substrate. sci-hub.st More relevant to the synthesis of functionalized cyclopropanesulfonamides is the rhodium-catalyzed C-C bond activation of aminocyclopropanes, where N-based directing groups control the regioselectivity. chimia.ch This strategy allows for the construction of complex heterocyclic systems from cyclopropane precursors.

The choice of the metal catalyst, ligand, and directing group is critical in determining the outcome of the C-H functionalization reaction. While palladium catalysis often proceeds via a Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycle, rhodium catalysis typically involves Rh(I)/Rh(III) or Rh(III)/Rh(V) intermediates. nih.govnih.gov

Below is a table summarizing key research findings in the C-H functionalization of cyclopropane derivatives.

Catalyst SystemDirecting GroupCoupling PartnerProduct Type
Pd(OAc)₂ / Chiral Amino Acid LigandN-ArylamideAryl-, alkyl-, vinylboron reagentscis-Substituted chiral cyclopropane carboxylate
Pd(II) / LigandTertiary AlkylamineAryl boronic acidsArylated aminomethyl-cyclopropane
Rh(III) ComplexN-based directing groupsCO, tethered alkynes/alkenesComplex heterocyclic systems
Pd(II)1-Aminopyridinium ylideAryl iodidesβ-Arylated cyclopropanecarboxylic acid derivative

These C-H activation methodologies provide powerful tools for the late-stage functionalization of cyclopropane rings, enabling the synthesis of a diverse range of substituted this compound derivatives from simpler precursors.

Biological Activities and Mechanistic Studies of Cyclopropanesulfonamide Derivatives

Broad Spectrum Biological Activities of Cyclopropane (B1198618) Derivatives

The cyclopropane ring, a three-membered carbocyclic moiety, is a structural feature found in a diverse array of both naturally occurring and synthetic compounds. researchgate.netunl.pt Molecules incorporating this motif exhibit a wide spectrum of biological properties, ranging from enzyme inhibition to various therapeutic and agricultural applications. researchgate.netunl.pt Research has demonstrated that natural and synthetic cyclopropanes possess insecticidal, antifungal, herbicidal, antimicrobial, antibiotic, antibacterial, antitumor, and antiviral activities. researchgate.netunl.pt

For instance, certain cyclopropane-based compounds have been developed as potent broad-spectrum inhibitors of coronavirus 3C-like proteases (3CLpro), an enzyme crucial for viral replication. nih.govacs.org A series of dipeptidyl inhibitors incorporating a cyclopropane ring showed high potency against the proteases of SARS-CoV-2, SARS-CoV-1, and MERS-CoV in both biochemical and cell-based assays, indicating their potential as direct-acting antivirals. nih.govacs.org The unique structural and conformational properties of the cyclopropane ring contribute to the diverse bioactivities observed in its derivatives, making it a valuable scaffold in medicinal chemistry and drug design. unl.pt

Anticancer and Antitumor Activities of Cyclopropanesulfonamide Derivatives

The sulfonamide functional group is a key component in a multitude of pharmacologically active compounds, and its derivatives are recognized for their significant anticancer properties. nih.govmdpi.com When combined with a cyclopropane moiety, the resulting this compound scaffold has emerged as a promising framework for developing novel anticancer agents, particularly for non-small cell lung cancer (NSCLC). tandfonline.comdovepress.com The inclusion of the cyclopropyl (B3062369) ring can enhance potency, improve metabolic stability, and reduce off-target effects. dovepress.com This has led to the design and synthesis of new this compound derivatives specifically aimed at targeting key signaling pathways involved in tumor growth and drug resistance. tandfonline.comnih.gov

A significant focus of research into this compound derivatives has been their development as Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of NSCLC. dovepress.comconsensus.app EGFR is a transmembrane receptor that, when mutated, can exhibit sustained kinase activity, promoting tumor growth in a high percentage of NSCLC cases. dovepress.com While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of drug-resistant mutations remains a major clinical challenge. dovepress.com

A critical challenge in treating NSCLC is the development of resistance to third-generation EGFR inhibitors, such as osimertinib. dovepress.com A common mechanism for this resistance is the C797S mutation, where cysteine is replaced by serine at position 797 of the EGFR protein. dovepress.com This mutation prevents the covalent binding of third-generation inhibitors, rendering them ineffective. tandfonline.comnih.govnih.gov

To address this, novel this compound derivatives have been specifically designed as fourth-generation EGFR inhibitors capable of overcoming C797S-mediated resistance. tandfonline.comnih.govconsensus.app By utilizing structures like the cyclopropyl and sulfonamide groups, researchers have synthesized non-covalent inhibitors that effectively target the mutated EGFR. tandfonline.comnih.gov For example, a derivative identified as compound 5d was developed based on the structure of Brigatinib and demonstrated potent activity against EGFR harboring the C797S mutation. tandfonline.comnih.gov Similarly, studies on a series of thirty-seven new cyclopropane sulfonamide derivatives showed that most exhibited good to excellent anti-proliferation activity against C797S-mutated cancer cell lines. nih.gov

The clinical landscape of NSCLC often involves tumors with multiple EGFR mutations. dovepress.com Therefore, effective inhibitors must target not only the C797S resistance mutation but also the initial sensitizing mutations (e.g., L858R, del19) and the T790M resistance mutation. This compound derivatives have shown significant promise in inhibiting cancer cells with these complex double and triple mutation profiles. nih.gov

One study synthesized and evaluated thirty-seven new cyclopropane sulfonamide derivatives against cell lines with EGFR triple mutations (EGFRL858R/T790M/C797S and EGFRDel19/T790M/C797S). nih.gov The representative compound 8l showed potent inhibitory activity against both triple-mutation cell lines, while compound 8h was effective against both triple-mutation and double-mutation (H1975) cell lines. nih.gov Another derivative, compound 5d , also exhibited excellent inhibitory activity against two EGFR triple-mutant cell lines. dovepress.com

Inhibitory Activity of this compound Derivatives Against EGFR Mutant Cell Lines
CompoundCell LineEGFR MutationIC₅₀ (nM)Source
5dBaf3-EGFRL858R/T790M/C797STriple18 dovepress.com
5dBaf3-EGFRdel19/T790M/C797STriple25 dovepress.com
8hBaF3-EGFRL858R/T790M/C797STriple4.2 nih.gov
8hBaF3-EGFRC797S/Del19/T790MTriple3.4 nih.gov
8hH1975Double (L858R/T790M)13 nih.gov
8lBaF3-EGFRL858R/T790M/C797STriple1.2 nih.gov
8lBaF3-EGFRC797S/Del19/T790MTriple1.3 nih.gov

Mechanistic studies have revealed that this compound derivatives exert their anticancer effects by inducing cell cycle arrest, apoptosis, and DNA damage. tandfonline.comnih.gov When DNA damage is irreparable, intracellular pathways are activated that lead to regulated cell death, or apoptosis. researchgate.netmdpi.com

The anticancer activity of this compound derivatives is also linked to their ability to inhibit critical signaling pathways that drive tumor growth. Western blot analysis confirmed that compound 5d effectively inhibits both the EGFR and the mammalian target of rapamycin (B549165) (mTOR) pathways. tandfonline.comnih.gov The EGFR signaling axis activates downstream pathways including PI3K-AKT-mTOR, which are crucial for cell growth and survival. mdpi.com

The mTOR pathway itself is frequently dysregulated in various cancers and contributes to tumor progression. mdpi.com Therefore, simultaneously targeting both EGFR and mTOR is a potent therapeutic strategy. nih.gov The dual inhibition blocks parallel and converging signaling pathways, which can lead to synergistic antitumor effects, including the suppression of cell proliferation and the induction of apoptosis. semanticscholar.org The demonstrated ability of this compound derivatives to inhibit both of these key pathways underscores their potential as effective anticancer agents. tandfonline.comnih.gov

Anti-tumor Activity In Vivo

Cycloalkanecarboxamide derivatives featuring sulfonate moieties have been investigated for their antiproliferative activities. In a study involving a panel of 60 human cancer cell lines (NCI-60), certain compounds demonstrated broad-spectrum anticancer activity. Specifically, a derivative possessing a cyclohexyl group and a p-(tert-butyl)benzenesulfonate moiety was identified as the most active among the tested compounds, showing activity against all nine types of cancer in the panel. nih.gov Another compound from the same series, which contained a cyclohexyl and a p-fluorobenzenesulfonate group, was found to be particularly potent against the HT29 colon cancer cell line, with an IC50 value of 4.73 µM. nih.gov This compound's mechanism of action against HT29 cells was determined to be the induction of apoptosis, as evidenced by an increase in caspase 3/7 activity, without inducing necrosis. nih.gov

Further research into benzenesulfonamide (B165840) derivatives has also indicated their potential as antitumor agents. Studies have shown that these compounds can exhibit potent antitumor activity. mdpi.com For instance, the derivative AL106 was found to effectively reduce the cell viability of glioblastoma (GBM) cells. When tested on U87 cells, the IC50 value for AL106 was comparable to that of the established chemotherapy drug cisplatin, suggesting a significant cytotoxic effect on these cancer cells. mdpi.com The proposed mechanism involves the inhibition of Tropomyosin receptor kinase A (TrkA), which in turn affects downstream signaling pathways like the EGFR signaling pathway. mdpi.com

In other studies, cyclic thiosulfonates have been developed as disulfide-bond disrupting agents (DDAs) that selectively target and kill EGFR+ and HER2+ breast cancer cells. These agents have been shown to suppress tumor growth both in vitro and in vivo. nih.gov The biological activity of these compounds is associated with the downregulation of HER family proteins. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Cycloalkanecarboxamide Derivatives

Compound ID Target Cell Line IC50 (µM) Mechanism of Action
1g HT29 (Colon Cancer) 4.73 Apoptosis Induction
AL106 U87 (Glioblastoma) Comparable to Cisplatin TrkA Inhibition

Other Pharmacological Effects and Potential Therapeutic Applications

Antiviral Activities

This compound and related cyclic sulfonamide derivatives have emerged as a promising class of compounds with significant antiviral properties. nih.govmdpi.com A notable area of research has been their activity against Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2). nih.gov In one study, a class of cyclic sulfonamide derivatives was identified as novel SARS-CoV-2 inhibitors. Through structure-activity relationship (SAR) studies, compound 13c was found to exhibit potent inhibitory activity against the virus with a half-maximal inhibitory concentration (IC50) of 0.88 µM. nih.gov This compound showed no cytotoxicity at concentrations up to 25 µM, resulting in a favorable selectivity index of 30.7. nih.gov

Modifications to the chemical structure of these cyclic sulfonamides significantly influenced their antiviral potency. For example, derivatives with a 3-trifluoromethoxy (4c ) or 4-trifluoromethyl (4d ) substitution at the 2-position of the phenyl group showed improved anti-SARS-CoV-2 activities, with IC50 values of 8.90 µM and 5.30 µM, respectively. nih.gov Furthermore, the introduction of a fluorine atom at the 7-position of the cyclic sulfonamide core generally enhanced antiviral activity, as seen in compounds 13a-c (IC50 range of 0.88–3.10 µM). nih.gov

Other studies have explored cyclopropane-containing compounds for their antiviral effects against different viruses. For instance, cyclopropane acids isolated from the deep-sea-derived fungus Aspergillus sydowii were evaluated for their activity against the H1N1 influenza virus. nih.gov These compounds, named sydocyclopropanes, exhibited inhibitory effects with IC50 values ranging from 26.7 to 77.2 µM. nih.gov The derivative known as sydocyclopropane A (1) showed the most moderate activity with an IC50 of 26.7 µM. nih.gov The sulfonamide functional group, in general, is a key component in various clinically used antiviral drugs, including HIV protease inhibitors like amprenavir. nih.gov

Table 2: Antiviral Activity of Selected this compound Derivatives against SARS-CoV-2

Compound ID IC50 (µM) CC50 (µM) Selectivity Index (SI)
4c 8.90 > 25 > 2.8
4d 5.30 > 25 > 4.7
4s 2.50 > 25 > 10.0
13c 0.88 > 25 30.7

Antibacterial and Antimicrobial Activities

The cyclopropane ring is a structural motif present in various natural and synthetic compounds exhibiting a wide range of biological activities, including antibacterial and antimicrobial effects. researchgate.net Amide derivatives incorporating a cyclopropane structure have been synthesized and evaluated for their in vitro activity against several bacterial and fungal strains. mdpi.com

In a study assessing fifty-three such derivatives, several compounds showed moderate activity against Staphylococcus aureus and Escherichia coli. mdpi.com Specifically, compounds F5, F9, F29, and F53 displayed moderate inhibitory activity against S. aureus with minimum inhibitory concentrations (MIC80) of 32 and 64 µg/mL. nih.gov Against the fungus Candida albicans, nine compounds showed moderate activity (MIC80 = 32, 64 µg/mL), while three compounds (F8, F24, and F42 ) demonstrated excellent antifungal activity with an MIC80 of 16 µg/mL. mdpi.comnih.gov

The broader class of sulfonamides has a long-standing history as antibacterial agents. nih.govnih.gov Chromones derived from sulfonamides have shown significant activity against both Gram-negative (E. coli, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexneri) and Gram-positive (Bacillus subtilis, S. aureus) bacteria. nih.gov In one study, all five tested sulfonamide-derived chromones displayed significant antibacterial properties. nih.gov Other research has focused on the activity of specific sulfonamide derivatives against clinical isolates of S. aureus, including methicillin-resistant strains (MRSA). nih.gov Compound I (N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide) was found to be a potent antibacterial agent against S. aureus, with activity against 21 MRSA isolates being higher than that of the antibiotic oxacillin. nih.gov

Table 3: Antimicrobial Activity of Selected Amide Derivatives Containing Cyclopropane

Compound ID Target Organism MIC80 (µg/mL)
F5, F9, F29, F53 Staphylococcus aureus 32-64
F8, F24, F42 Candida albicans 16
F5, F7, F9, F22, F23, F32, F49, F50, F51 Candida albicans 32-64

Enzyme Inhibition (e.g., HCV NS3 Protease, DPP IV, Carbonic Anhydrase)

This compound derivatives and related sulfonamides are recognized as potent inhibitors of various enzymes, a property that underpins many of their therapeutic effects. nih.govmdpi.com A significant area of study is their inhibition of carbonic anhydrases (CAs), which are metalloenzymes crucial in numerous physiological processes. mdpi.com Coumarin (B35378) sulfonamide derivatives, for example, have shown strong inhibitory activity against human carbonic anhydrase (hCA) isoforms. Specifically, a di-tert-butyl substituted coumarin benzenesulfonamide containing a pyrimidine (B1678525) ring (9c ) displayed potent inhibition against hCA II and hCA IX with IC50 values of 0.063 µM and 0.124 µM, respectively. mdpi.com

The sulfonamide moiety is a key pharmacophore in several selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.gov This inhibitory action is the basis for the anti-inflammatory properties of drugs like celecoxib (B62257) and valdecoxib. nih.gov

Additionally, cyclic sulfonamides bearing an N-arylacetamide group have been identified as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov The derivative 12i from this series was the most effective inhibitor of the α-amylase enzyme, with an IC50 value of 7.52 µM, which was more potent than the standard drug, acarbose. nih.gov The same compound was also a potent non-competitive inhibitor of α-glucosidase. nih.gov

While specific data on the inhibition of HCV NS3 Protease and DPP IV by this compound itself is limited in the provided context, the broad inhibitory potential of the sulfonamide class against various proteases and other enzymes is well-documented. nih.gov

Table 4: Enzyme Inhibitory Activity of Selected Sulfonamide Derivatives

Compound Class/ID Target Enzyme IC50 (µM)
Coumarin Sulfonamide 9c hCA II 0.063
Coumarin Sulfonamide 9c hCA IX 0.124
Cyclic Sulfonamide 12i α-amylase 7.52
Cyclic Sulfonamide 12a α-amylase 13.28
Cyclic Sulfonamide 12g α-amylase 11.71

Anti-inflammatory Agents

The anti-inflammatory properties of compounds containing a sulfonamide or methanesulfonamide (B31651) group are well-established, primarily through their ability to inhibit key enzymes in the inflammatory cascade. mdpi.com A major mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins (B1171923) during inflammation. nih.gov

Specific methanesulfonamide derivatives have been developed as selective COX-2 inhibitors. nih.gov For instance, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) was shown to selectively inhibit the cyclo-oxygenase activity of human monocyte PGHS-2 (COX-2) with a high degree of selectivity over the PGHS-1 (COX-1) isoform. nih.gov This selectivity is a desirable trait for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

The anti-inflammatory potential of sulfonamides is also linked to their ability to modulate other inflammatory pathways. For example, cyclopentenone neuroprostanes, which are structurally similar to some anti-inflammatory prostaglandins, can suppress the lipopolysaccharide-induced expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophages. nih.govresearchgate.net Their mechanism involves the inhibition of NF-κB activation, a key transcription factor in the inflammatory response. nih.govresearchgate.net

Receptor Antagonism (e.g., Neuropeptide Y Y5, CCR5, NK1)

Derivatives of this compound and other sulfonamides act as antagonists for a variety of G-protein-coupled receptors, indicating their potential in treating a range of conditions from metabolic disorders to viral infections. nih.gov

Neuropeptide Y (NPY) Y5 Receptor Antagonism: The NPY Y5 receptor is implicated in the regulation of appetite and energy homeostasis. nih.gov A novel Y5 receptor-selective antagonist, Lu AA33810 [N-[[trans-4-[(4,5-dihydro nih.govbenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide], binds to rat Y5 receptors with a high affinity (Ki = 1.5 nM). nih.gov This compound effectively blocks feeding induced by Y5 receptor agonists in rats. nih.gov Similarly, CGP 71683, another selective non-peptide NPY Y5 receptor antagonist, demonstrates over 1000-fold selectivity for the Y5 receptor over Y1, Y2, and Y4 receptors and potently inhibits NPY-induced food intake in animal models. tocris.com

CCR5 Receptor Antagonism: The C-C chemokine receptor 5 (CCR5) is a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. wikipedia.org Consequently, CCR5 antagonists function as entry inhibitors and are a therapeutic option for HIV infection. wikipedia.orgnih.gov Maraviroc is a clinically approved CCR5 antagonist. thebodypro.com The development of new CCR5 antagonists is ongoing, with some compounds also showing dual antagonism for CCR5 and CCR2, such as Cenicriviroc (formerly TAK-652). nih.gov

While specific antagonism of the NK1 receptor by this compound derivatives is not detailed in the provided search results, the structural versatility of the sulfonamide scaffold allows for its application in developing antagonists for a wide array of receptors.

Table 5: Receptor Antagonist Activity of Selected Sulfonamide Derivatives

Compound ID Target Receptor Binding Affinity (nM) Functional Activity
Lu AA33810 Neuropeptide Y Y5 Ki = 1.5 Antagonizes NPY-evoked cAMP and calcium mobilization
CGP 71683 Neuropeptide Y Y5 IC50 = 1.4 Inhibits NPY-induced food intake
Cenicriviroc CCR5 IC50 = 3.1 HIV entry inhibitor
Cenicriviroc CCR2 IC50 = 5.9 Dual antagonist

Pesticide Synthesis Applications (Insecticidal, Herbicidal, Bactericidal)

The unique structural properties of the cyclopropane ring, combined with the versatile chemical nature of the sulfonamide group, have made this compound derivatives a subject of interest in the development of new pesticides. Research has explored their potential as insecticides, herbicides, and bactericides, leveraging their ability to interact with various biological targets in pests and pathogens.

Insecticidal Applications: this compound analogues have been investigated as potent insecticidal agents. Studies on related benzenesulfonamide derivatives containing cyclopropyl groups have shown significant efficacy against various insect pests. nih.govdocumentsdelivered.com For instance, certain benzenesulfonamide compounds featuring a cyclopropyl group have demonstrated notable insecticidal activity against the armyworm, Mythimna separata. nih.govdocumentsdelivered.comresearchgate.net The mechanism of action is often linked to the disruption of vital physiological processes in the insect's midgut. semanticscholar.orgnih.gov The symptoms observed in insects exposed to these compounds, such as anesthesia, writhing, and eventual death due to water loss, suggest a mode of action similar to that of the natural insecticide celangulin (B12372197) V, which targets V-ATPase. semanticscholar.org The development of synthetic cyclopropane insecticides, inspired by natural pyrethrins, further underscores the importance of the cyclopropane moiety in designing effective insect control agents. nih.gov

Herbicidal Applications: In the realm of weed control, derivatives of cyclopropane have been designed and synthesized as potential herbicides. Analogues of cyclopropane-1,1-dicarboxylic acid, for example, have been developed to target the branched-chain amino acid pathway in plants, a crucial metabolic route for plant growth and survival. nih.gov These compounds act as inhibitors of ketol-acid reductoisomerase (KARI), an essential enzyme in this pathway. nih.gov While many synthesized analogues have shown modest herbicidal activity against species like lettuce (Lactuca sativa) and bentgrass (Agrostis stolonifera), they provide a foundation for designing more potent KARI inhibitors. nih.gov The incorporation of the sulfonamide functional group into such cyclopropane structures is an area of ongoing research to enhance herbicidal potency and selectivity.

Bactericidal Applications: The sulfonamide group is a well-established pharmacophore in antibacterial agents. Consequently, this compound derivatives are being explored for their potential bactericidal properties. Research into novel sulfonamide derivatives has demonstrated promising activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain sulfonamides have shown efficacy against Escherichia coli and Staphylococcus aureus. nih.govnih.gov The introduction of a cyclopropane ring can influence the molecule's lipophilicity and conformational rigidity, potentially enhancing its ability to penetrate bacterial cell walls and interact with specific targets like dihydropteroate (B1496061) synthase (DHPS). nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogues influences their biological activity. These studies systematically modify different parts of the molecule—the cyclopropane ring, the sulfonamide linker, and the substituents—to identify key structural features required for potency and selectivity.

The cyclopropane core is a critical component, often responsible for covalent interactions with the target protein. nih.gov Its rigid structure helps to orient the rest of the molecule within the binding site of a biological target. researchgate.net SAR studies on related cyclopropylamine (B47189) derivatives have shown that modifications to substituents on the phenyl ring attached to the cyclopropane can significantly impact inhibitory activity. nih.gov For example, introducing small, halogenated functional groups, particularly at the meta position, has led to a substantial improvement in potency against enzymes like lysine-specific demethylase 1 (KDM1A). nih.gov

In the context of insecticides, the stereochemistry of the cyclopropane ring is crucial. For pyrethroids, which also contain a cyclopropane ring, the spatial arrangement of substituents dramatically affects insecticidal efficacy, demonstrating clear chiral discrimination between enantiomers and diastereomers. mdpi.com For sulfonamide-based insecticides, SAR studies have indicated that propargyloxy and sulfonamide groups can be essential pharmacodynamic groups. semanticscholar.org Furthermore, the nature of the amine in the sulfonamide moiety is important; aliphatic amines have been found to be associated with higher insecticidal activity. semanticscholar.org

In antifungal sulfonamide derivatives, replacing parts of a lead compound, such as a cyclohexanone (B45756) moiety with a pinacolone (B1678379) group, while retaining the sulfonamide structure, has been shown to yield compounds with excellent activity against pathogens like Botrytis cinerea. nih.gov The SAR analysis of these compounds revealed that the type and position of substituents on the benzene (B151609) ring of the benzenesulfonamide portion significantly influence the antifungal effect.

Mechanistic Elucidation of Biological Actions

Understanding the precise mechanism by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents or pesticides. This involves identifying their molecular targets, studying their binding interactions, and using computational models to predict their activity.

A key step in elucidating the mechanism of action is the identification of the specific biomolecule (e.g., enzyme, receptor) with which the compound interacts. For this compound-related pesticides, several potential targets have been identified. In insects, the H subunit of V-ATPase, a proton pump essential for energizing transport processes in the midgut, has been proposed as a primary target for certain insecticidal benzenesulfonamides. nih.govdocumentsdelivered.com This is supported by observations of severe structural damage to the midgut epithelial cells of insects treated with these compounds. nih.gov

For herbicidal analogues containing a cyclopropane structure, ketol-acid reductoisomerase (KARI) has been confirmed as a target. nih.gov KARI is a key enzyme in the biosynthesis of branched-chain amino acids, which are vital for plant growth. Inhibition of this enzyme disrupts this pathway, leading to plant death. nih.gov In the context of bactericides, sulfonamides traditionally target dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis, which is essential for bacterial survival. nih.gov Activity-based protein profiling (ABPP) is an emerging technology that can be used to identify the target proteins of active molecules, aiding in the discovery of novel targets for antibacterial compounds. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov This method helps to visualize how this compound derivatives fit into the active site of their target and identifies key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govrjb.ro

Docking studies on herbicidal cyclopropane analogues with KARI have supported the hypothesis that these compounds inhibit the enzyme's activity by binding to its active site. nih.gov Similarly, for insecticidal benzenesulfonamides, docking results have indicated that these molecules can bind effectively to the H subunit of V-ATPase. nih.gov In the development of antibacterial sulfonamides, molecular docking has been used to predict binding affinities and conformations against DHPS, providing a structural basis for their observed activity. nih.gov The docking scores obtained from these simulations can be used to rank potential drug candidates and guide the design of new derivatives with improved binding affinity. nih.gov

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in predicting the biological activity of new chemical entities. nih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of untested compounds, thereby accelerating the discovery process. researchgate.netnih.gov

For sulfonamide derivatives, QSAR studies have been successfully employed to identify the most important parameters controlling their cytotoxic activity against cancer cells. nih.gov By analyzing the structural features that contribute positively or negatively to the desired biological effect, researchers can rationally design new this compound analogues with enhanced potency and selectivity. nih.gov These computational tools, combined with experimental data, provide valuable insights for designing effective and targeted molecules for various applications. nih.gov

Table of Mentioned Compounds

Computational Chemistry and Drug Discovery Applications of Cyclopropanesulfonamide

In Silico Approaches for Drug Design and Lead Optimization

In silico drug design for cyclopropanesulfonamide derivatives encompasses a variety of computational techniques to identify and refine potential drug candidates. nih.govmdpi.com These methods are instrumental in the early phases of drug discovery, offering a cost-effective and time-efficient alternative to traditional high-throughput screening. mdpi.com Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two cornerstone strategies employed in this context.

SBDD relies on the three-dimensional structure of the biological target, such as an enzyme or receptor, to design molecules that can bind with high affinity and selectivity. nih.govdrugdesign.org For this compound-based inhibitors, this involves docking the this compound scaffold into the active site of the target protein to predict binding conformations and affinities. mdpi.comnih.gov This approach has been successfully applied to design inhibitors for various targets, including HIV-1 protease and cyclooxygenase-2 (COX-2). nih.govproteinstructures.com

LBDD, on the other hand, is utilized when the 3D structure of the target is unknown. This method relies on the knowledge of molecules that are known to interact with the target. By analyzing a set of active and inactive molecules, pharmacophore models can be developed to identify the essential chemical features required for biological activity. These models then guide the design of novel this compound derivatives with improved potency.

Lead optimization is a critical step where an initial "hit" compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov In silico techniques play a pivotal role in this process by predicting how structural modifications to the this compound core will affect its binding affinity and other drug-like properties. This predictive power allows chemists to prioritize the synthesis of the most promising analogs, thereby streamlining the optimization process.

A notable example of the application of these principles is the discovery of cyclopropane (B1198618) sulfonamide derivatives as potent inhibitors of the epidermal growth factor receptor (EGFR) against the C797S mutation, a common mechanism of resistance to targeted cancer therapies. researchgate.net Computational studies were instrumental in designing these inhibitors to fit into the ATP-binding site of the mutant EGFR kinase domain.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation provide a dynamic perspective on the interactions between this compound derivatives and their biological targets. These methods allow for the exploration of the conformational landscape of the molecule and the calculation of binding energetics. mdpi.comnih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. ijpsr.comdrugdesign.org Conformational analysis of this compound derivatives is crucial for understanding how they interact with their target proteins. The cyclopropane ring, a key feature of this compound class, imparts a degree of conformational rigidity. researchgate.net This restriction of rotational freedom can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher binding affinity. researchgate.net

Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to determine the preferred conformations of this compound analogs. mdpi.com These studies help in understanding how the sulfonamide group and other substituents are oriented relative to the cyclopropane ring, which is critical for designing molecules that can fit optimally into a protein's binding pocket. mdpi.com For instance, molecular modeling studies on cyclopropane-derived peptidomimetics have shown that the stereochemistry of the cyclopropane ring can stabilize specific secondary structures, such as reverse turns, which are important for biological recognition. nih.gov

Accurately predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. nih.govchemrxiv.org Ligand binding free energy calculations provide a quantitative measure of this affinity. nih.gov Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous approaches used to calculate the relative binding free energies of a series of related ligands. nih.gov

These calculations can guide lead optimization by predicting whether a proposed chemical modification to a this compound derivative will enhance or diminish its binding potency. h-its.org For example, if a series of analogs with different substituents on the cyclopropane ring are being considered, binding free energy calculations can help identify the substituent that provides the most favorable interactions with the target protein. While computationally intensive, these methods offer a higher level of accuracy compared to simpler scoring functions used in molecular docking. chemrxiv.org The MM/PBSA and MM/GBSA methods are also popular for estimating binding free energies. nih.gov

Computational MethodApplication in this compound ResearchKey Insights
Molecular Docking Predicting the binding mode of this compound derivatives in the active site of target proteins like EGFR and COX-2. nih.govresearchgate.netProvides initial hypotheses of ligand-protein interactions and guides the design of new analogs.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of this compound-protein complexes to assess binding stability and conformational changes. nih.govReveals the flexibility of the ligand and protein, and helps to refine the understanding of key binding interactions.
Free Energy Perturbation (FEP) Calculating the relative binding affinities of a series of this compound analogs to a target protein. nih.govQuantitatively predicts the impact of chemical modifications on binding potency, aiding in lead optimization.

Virtual Screening and High-Throughput Screening

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govfrontiersin.org This approach is particularly valuable in the early stages of drug discovery for identifying initial hits. chemrxiv.org For this compound research, VS can be used to screen virtual libraries for compounds containing this scaffold that are predicted to be active against a specific target. broadinstitute.org

Structure-based virtual screening (SBVS) involves docking a large number of compounds into the 3D structure of a target protein and scoring their potential binding affinity. youtube.com This has been a successful strategy for identifying inhibitors for a wide range of targets. easychair.orgnih.gov Ligand-based virtual screening (LBVS), on the other hand, uses information from known active compounds to search for new molecules with similar properties, often employing pharmacophore models or shape-based similarity searches. nih.gov

High-throughput screening (HTS) is the experimental counterpart to VS, where large numbers of compounds are physically tested for activity. While powerful, HTS can be expensive and time-consuming. VS can be used as a preliminary step to enrich the hit rate of a subsequent HTS campaign by prioritizing a smaller, more focused set of compounds for experimental testing. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR studies can provide valuable insights into the structural features that are important for their inhibitory potency. jbclinpharm.orgnih.gov

In a QSAR study, a set of this compound analogs with known biological activities is used to build a predictive model. jbclinpharm.orgmdpi.com This is achieved by calculating a variety of molecular descriptors for each compound, which are numerical representations of their physicochemical properties, such as size, shape, lipophilicity, and electronic properties. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to identify the descriptors that best correlate with the observed biological activity. jbclinpharm.org

The resulting QSAR model can then be used to predict the activity of new, untested this compound derivatives. jbclinpharm.org This allows researchers to prioritize the synthesis of compounds that are predicted to be most active, thereby accelerating the drug discovery process. QSAR models can also provide a deeper understanding of the mechanism of action by highlighting the key molecular properties that govern the interaction with the target. nih.gov

QSAR Model TypeDescriptionApplication to this compound
2D-QSAR Uses descriptors calculated from the 2D structure of the molecules.To establish a correlation between topological and physicochemical properties of this compound derivatives and their biological activity. nih.gov
3D-QSAR Uses descriptors derived from the 3D conformation of the molecules, such as CoMFA and CoMSIA.To understand the spatial arrangement of chemical features that are important for the activity of this compound analogs and to guide the design of more potent compounds.

Data Science-Driven Discovery in this compound Research

The application of data science, including machine learning and artificial intelligence, is becoming increasingly important in drug discovery. utoronto.cafrost.com In the context of this compound research, data science approaches can be used to analyze large and complex datasets to identify novel patterns and relationships that may not be apparent through traditional methods. nih.govnih.gov

For instance, machine learning models can be trained on large datasets of chemical structures and their associated biological activities to predict the potential of new this compound derivatives as drug candidates. youtube.com These models can learn complex structure-activity relationships and can be used to screen vast virtual libraries of compounds much more efficiently than traditional methods. nih.gov

Data science can also be applied to analyze data from high-throughput screening campaigns, genomic data, and clinical data to identify new drug targets for which this compound-based inhibitors could be developed. nih.gov By integrating data from multiple sources, data science provides a powerful framework for a more holistic and data-driven approach to drug discovery. utoronto.camdpi.com

Advanced Characterization and Analytical Methodologies for Cyclopropanesulfonamide

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS)

Spectroscopic methods are indispensable for confirming the molecular structure of cyclopropanesulfonamide. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are primary tools for this purpose, providing unambiguous evidence of the compound's constitution and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopropane (B1198618) ring and the amine protons of the sulfonamide group. The protons of the cyclopropane ring typically appear in the upfield region of the spectrum due to the ring current effect. mdpi.com The methine proton (CH) would appear as a complex multiplet, while the methylene (B1212753) protons (CH₂) would also exhibit complex splitting patterns due to geminal and vicinal coupling. The NH₂ protons of the sulfonamide group are expected to appear as a broad singlet.

In the ¹³C NMR spectrum, the carbon atoms of the cyclopropane ring would resonate at a characteristic upfield chemical shift. The methine carbon, being directly attached to the electron-withdrawing sulfonamide group, would be shifted further downfield compared to the methylene carbons.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~2.5-3.0MultipletCH-SO₂
¹H~0.8-1.5MultipletCH₂ of cyclopropyl (B3062369) ring
¹HBroad SingletVariableSO₂-NH₂
¹³C~30-40CH-SO₂
¹³C~5-15CH₂ of cyclopropyl ring

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental formula of this compound. This technique provides a highly accurate mass-to-charge ratio, allowing for the confirmation of the molecular formula C₃H₇NO₂S. The experimentally determined monoisotopic mass should align closely with the theoretical value of 121.01974964 Da. nih.gov This level of accuracy is crucial for distinguishing the compound from other potential isomers or impurities.

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to assessing the purity of this compound and separating potential isomers.

Purity Analysis: Reversed-phase HPLC (RP-HPLC) is a standard method for quantifying the purity of the compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase. This compound, being a relatively polar molecule, would have a characteristic retention time under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). Impurities with different polarities would elute at different times, allowing for their detection and quantification. A UV detector is commonly employed, and the selection of an appropriate wavelength is necessary for sensitive detection.

Isomer Analysis: Although this compound itself is achiral, derivatives of it could be chiral. If enantiomers were present in a related synthesis, chiral chromatography would be the method of choice for their separation and quantification. This specialized form of HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This methodology is critical in pharmaceutical contexts where the stereochemistry of a molecule is vital.

Table 2: Representative HPLC Method for Purity Analysis of this compound

ParameterCondition
ColumnC18 (Octadecylsilane), 4.6 x 250 mm, 5 µm
Mobile PhaseIsocratic or Gradient elution with Acetonitrile/Water
Flow Rate1.0 mL/min
DetectionUV at ~210 nm
Column Temperature25 °C
Injection Volume10 µL

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. cam.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to elucidate its exact molecular conformation, including bond lengths, bond angles, and torsional angles.

This technique provides invaluable insights into the geometry of the sulfonamide group relative to the cyclopropane ring. The structural data obtained would confirm the tetrahedral geometry around the sulfur atom and provide precise measurements for the S-N, S-O, and S-C bond lengths. Furthermore, analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonding involving the sulfonamide NH₂ group and the sulfonyl oxygens, which govern the macroscopic properties of the crystalline solid. This detailed structural information is often deposited in crystallographic databases, such as the Cambridge Structural Database (CSD), for public access. cam.ac.uk

Advanced Material Characterization in Functional Material Preparation

While specific examples of this compound being used in functional materials are not extensively documented, its structure suggests potential as a monomer or a modifying agent in polymer synthesis. researchgate.net The rigid cyclopropane unit could impart unique conformational constraints, while the sulfonamide group could be used for further functionalization or to enhance properties like thermal stability.

Should this compound be incorporated into a functional material, such as a specialty polymer or composite, a range of advanced characterization techniques would be employed. mdpi.com For instance, if used to create lignosulfonamide derivatives, the resulting materials would be analyzed to confirm the successful chemical modification and to determine their new properties. nih.govmdpi.com

Key characterization techniques would include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the this compound moiety by identifying characteristic vibrational bands of the sulfonyl and cyclopropyl groups.

Solid-State NMR (SS-NMR): To probe the structure and dynamics of the compound within the solid material matrix. nih.gov

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the new material, determining its decomposition temperature. nih.gov

Scanning Electron Microscopy (SEM): To investigate the surface morphology and microstructure of the prepared material. nih.gov

Wide-Angle X-ray Diffraction (WAXD): To assess the crystallinity of the material before and after modification. nih.gov

These characterization methods are essential for establishing structure-property relationships and ensuring the performance of the newly synthesized functional material. rsc.org

Future Directions and Research Perspectives for Cyclopropanesulfonamide

Development of Fourth-Generation EGFR Inhibitors

The emergence of resistance to third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors in the treatment of non-small cell lung cancer (NSCLC) has spurred the development of fourth-generation inhibitors. A primary mechanism of this acquired resistance is the C797S mutation in the EGFR protein. Cyclopropanesulfonamide derivatives have emerged as a promising class of compounds to overcome this challenge.

Recent research has focused on designing and synthesizing novel this compound-based molecules that can effectively inhibit EGFR variants harboring the C797S mutation. For instance, a series of new derivatives have been synthesized and evaluated for their inhibitory activity against EGFRL858R/T790M/C797S and EGFRDel19/T790M/C797S mutants. Many of these compounds have demonstrated potent anti-proliferative activity against cell lines with these mutations.

One notable study identified a compound, designated as 5d , which exhibited strong inhibitory action with IC50 values of 0.01836 μM and 0.025 μM against the aforementioned mutant cell lines, respectively. This compound was found to induce cell cycle arrest and apoptosis in a dose-dependent manner, highlighting its potential as a fourth-generation EGFR inhibitor. Further in vivo studies are anticipated to validate the therapeutic efficacy and safety of these promising candidates.

Inhibitory Activity of this compound Derivatives Against Resistant EGFR Mutants
CompoundTarget Mutant EGFRIC50 (μM)
Compound 5dEGFRL858R/T790M/C797S0.01836
Compound 5dEGFRDel19/T790M/C797S0.025

Exploration of Novel this compound Scaffolds in Medicinal Chemistry

The versatility of the this compound scaffold extends beyond EGFR inhibitors, presenting significant opportunities for its exploration in broader medicinal chemistry contexts. The cyclopropyl (B3062369) group, with its unique conformational constraints and electronic properties, can serve as a bioisosteric replacement for other chemical moieties to enhance pharmacological properties. The sulfonamide group is a well-established pharmacophore known for its ability to engage in key hydrogen bonding interactions with biological targets.

Future research will likely focus on the design and synthesis of diverse libraries of this compound derivatives to probe a wide range of biological targets. By systematically modifying the substituents on both the cyclopropane (B1198618) ring and the sulfonamide nitrogen, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of these molecules. This will enable the exploration of their potential as inhibitors of other kinases, proteases, and as modulators of various cellular signaling pathways implicated in a host of diseases. The inherent chirality of substituted cyclopropanes also offers an avenue for the development of stereoselective therapeutics with improved efficacy and reduced off-target effects.

Applications in Material Science (e.g., Polymers, Coatings, Films)

The unique chemical characteristics of this compound suggest its potential utility as a building block in the field of material science. The strained cyclopropane ring can be harnessed in polymerization reactions, potentially leading to novel polymers with unique thermal and mechanical properties. The incorporation of the polar sulfonamide group could enhance properties such as adhesion, water solubility, and thermal stability in the resulting materials.

Future investigations may explore the use of this compound derivatives as monomers or cross-linking agents in the synthesis of advanced polymers. These polymers could find applications in specialized coatings and films where properties like durability, chemical resistance, and specific surface interactions are desired. For example, the development of biocompatible polymers for biomedical devices or functional coatings for electronic components are conceivable research directions. Further studies are required to fully elucidate the potential of this compound in creating next-generation materials.

Further Elucidation of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for the development of more efficient and selective synthetic routes. While general methods for cyclopropanation are well-established, such as the Simmons-Smith and Corey-Chaykovsky reactions, the specific nuances of these reactions when applied to sulfonamide-containing substrates warrant further investigation.

Future mechanistic studies could employ a combination of experimental techniques, including kinetic analysis, isotopic labeling, and computational modeling, to map the energy landscapes of key reaction steps. This would provide valuable insights into the roles of catalysts, solvents, and substituent effects on reaction outcomes, including stereoselectivity. A more profound understanding of these mechanisms will not only facilitate the optimization of existing synthetic protocols but also pave the way for the discovery of novel and more sustainable synthetic methodologies for accessing this important chemical scaffold.

Interdisciplinary Research in Chemical Biology and Drug Development

The continued advancement of this compound-based therapeutics will necessitate a highly interdisciplinary research approach, bridging the gap between synthetic chemistry, molecular modeling, structural biology, and pharmacology. The development of potent and selective EGFR inhibitors serves as a prime example of this synergy, where computational docking studies can guide the rational design of new derivatives, which are then synthesized and evaluated through a battery of in vitro and in vivo assays.

Future progress will depend on strengthening these collaborations. Chemical biologists can utilize this compound-based probes to investigate cellular signaling pathways and identify new therapeutic targets. Structural biologists can work to co-crystallize these compounds with their target proteins, providing atomic-level insights that can inform the next cycle of drug design. This integrated approach will be essential for translating the promise of the this compound scaffold into clinically effective therapies for a range of diseases.

Q & A

Q. What are the established synthetic routes for cyclopropanesulfonamide, and how can researchers optimize reaction conditions for higher yields?

this compound (C₃H₇NO₂S, MW 121.16) is typically synthesized via sulfonylation of cyclopropane derivatives or ring-opening reactions of sulfonamide-containing precursors. Key optimization parameters include temperature control (e.g., maintaining sub-zero conditions to stabilize intermediates), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst choice (e.g., Lewis acids for regioselectivity). Researchers should systematically vary these factors using Design of Experiments (DoE) methodologies to identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural purity?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the cyclopropane ring integrity and sulfonamide group placement. Fourier-Transform Infrared Spectroscopy (FTIR) validates sulfonamide functional groups (S=O stretching at ~1350 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy. Purity is best assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, using C18 columns and acetonitrile/water mobile phases .

Q. What are the critical parameters for assessing this compound’s stability under various storage conditions?

Stability studies should monitor degradation under temperature (e.g., 4°C, 25°C, 40°C), humidity (e.g., 60% RH), and light exposure (ICH Q1B guidelines). Accelerated stability testing via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can predict shelf life. HPLC and mass spectrometry track decomposition products, while Karl Fischer titration quantifies hygroscopicity .

Q. How to validate this compound’s identity and purity in multi-step syntheses?

Combine orthogonal techniques: X-ray crystallography for absolute configuration, elemental analysis for C/H/N/S/O ratios, and melting point determination. Cross-validate purity using thin-layer chromatography (TLC) and gas chromatography (GC) for volatile byproducts. For complex mixtures, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .

Q. What are best practices for documenting this compound’s synthetic protocols to ensure reproducibility?

Include detailed step-by-step procedures with molar ratios, reaction times, and purification methods (e.g., recrystallization solvents, gradient elution in column chromatography). Report yields at each stage and characterize all intermediates. Use the Supporting Information section for exhaustive spectral data and crystallographic files .

Advanced Research Questions

Q. How do computational models predict this compound’s reactivity in novel reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for ring-opening or sulfonamide-group reactions. Molecular dynamics simulations assess solvent effects, while QSAR models correlate electronic properties (HOMO/LUMO energies) with experimental reactivity. Validate predictions with kinetic studies and isotopic labeling .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Conduct meta-analyses to identify confounding variables (e.g., assay protocols, cell lines, solvent carriers). Replicate conflicting studies under standardized conditions (e.g., OECD guidelines). Use statistical tools like ANOVA to isolate variables. Cross-reference with structural analogs to determine structure-activity relationships (SAR) .

Q. What strategies exist for designing enantioselective synthesis of this compound analogs?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) induce stereocenter formation. Kinetic resolution via chiral HPLC or enzymatic methods (e.g., lipases) separates enantiomers. Monitor enantiomeric excess (ee) using chiral columns or circular dichroism (CD) spectroscopy .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

Non-linear regression models (e.g., Hill equation, log-logistic curves) fit dose-response data. Bootstrap resampling quantifies confidence intervals for EC₅₀ values. For multi-target effects, principal component analysis (PCA) or cluster analysis identifies outlier responses. Bayesian methods integrate prior in vitro data to refine in vivo predictions .

Q. How can machine learning predict this compound’s interactions with biological targets?

Train neural networks on datasets of sulfonamide-protein binding affinities (e.g., PDBbind). Feature engineering should include molecular descriptors (topological polar surface area, LogP) and target-specific parameters (binding pocket volume, hydrophobicity). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.